3-(Dimethylphosphoryl)benzaldehyde
Description
3-(Dimethylphosphoryl)benzaldehyde is an aromatic aldehyde derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the para position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing and polar nature of the phosphoryl group, which can influence reactivity, hydrogen bonding, and biological activity.
Properties
IUPAC Name |
3-dimethylphosphorylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2P/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMUOCJMXQWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzaldehyde with dimethylphosphite in the presence of a base, such as sodium hydride, under controlled conditions . This reaction proceeds via nucleophilic substitution, where the dimethylphosphite acts as the nucleophile attacking the carbonyl carbon of benzaldehyde.
Industrial Production Methods: Industrial production of 3-(Dimethylphosphoryl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(Dimethylphosphoryl)benzoic acid.
Reduction: 3-(Dimethylphosphoryl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
3-(Dimethylphosphoryl)benzaldehyde is primarily recognized for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit aldehyde dehydrogenase enzymes, which are crucial for metabolizing aldehydes in biological systems. This inhibition can influence cellular differentiation and proliferation, indicating potential applications in cancer therapy and regenerative medicine .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for creating more complex organic molecules.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various methoxy-substituted benzaldehydes, including this compound. The compound demonstrated significant radical scavenging activity compared to other derivatives, highlighting its potential in food preservation and health supplements.
Case Study 2: Antimicrobial Efficacy
In clinical studies assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, this compound exhibited effective inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. This suggests its utility in developing new antimicrobial agents.
Case Study 3: Cancer Cell Apoptosis
Research focused on the effects of related compounds on cancer cells indicated that treatment with analogs of this compound led to increased apoptosis in MCF-7 breast cancer cells. This positions the compound as a candidate for further development in cancer therapies .
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in many biological processes. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in phosphorylation and dephosphorylation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 3-(Dimethylphosphoryl)benzaldehyde and its analogs:
| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | -PO(CH₃)₂ | C₉H₁₁O₂P | 198.16 g/mol | Aldehyde, Phosphoryl |
| 3-Hydroxybenzaldehyde | -OH | C₇H₆O₂ | 122.12 g/mol | Aldehyde, Hydroxyl |
| 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | -O-C₆H₄-CF₃ | C₁₄H₉F₃O₂ | 266.22 g/mol | Aldehyde, Trifluoromethyl ether |
| Pyrrole-2-carbaldehyde 3-(dimethylamino) benzoylhydrazone (Compound I) | -N(CH₃)₂ linked via hydrazone | C₁₅H₁₈N₄O | 294.33 g/mol | Aldehyde, Hydrazone, Dimethylamino |
Notes:
- The trifluoromethylphenoxy substituent in enhances lipophilicity, which may influence membrane permeability in biological systems .
Reactivity and Chemical Behavior
- Aldehyde Reactivity : The electron-withdrawing phosphoryl group in this compound likely reduces the electrophilicity of the aldehyde compared to 3-Hydroxybenzaldehyde, where the hydroxyl group is electron-donating. This could slow nucleophilic addition reactions (e.g., with amines or hydrazines) .
- highlights the importance of hydrogen bonding patterns in molecular aggregation, which may influence solubility and solid-state stability .
- Biological Activity : Compounds with polar substituents (e.g., Compound I and II in ) demonstrated constrictive effects on ileal segments, suggesting that this compound may also interact with biological targets such as ion channels or G-protein-coupled receptors .
Biological Activity
3-(Dimethylphosphoryl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and other therapeutic effects.
Chemical Structure and Properties
This compound, with the molecular formula C9H11O2P, features a benzaldehyde group substituted with a dimethylphosphoryl moiety. This structural configuration is significant as it can influence the compound's reactivity and interaction with biological systems.
1. Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various fungi and bacteria. The mechanism often involves disrupting cellular processes or inhibiting specific metabolic pathways.
- Case Study : A derivative similar to this compound demonstrated antiaflatoxigenic activity against Aspergillus flavus, reducing aflatoxin production by affecting gene expression related to fungal growth and differentiation .
2. Cytotoxic Effects
Cytotoxicity studies are crucial in evaluating the potential of compounds as therapeutic agents. This compound has been evaluated for its effects on cancer cell lines.
- Findings : In vitro studies have shown that certain benzaldehyde derivatives exhibit cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The compounds were noted to induce apoptosis and cell cycle arrest at specific phases, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 | TBD | Induction of apoptosis, cell cycle arrest |
| Related Benzaldehyde Derivative | MCF-7 (breast cancer) | TBD | DNA interaction, cytotoxicity |
3. Antioxidant Properties
Antioxidant activity is another area where benzaldehyde derivatives show promise. Compounds like this compound may scavenge free radicals and reduce oxidative stress in cells.
- Research Insights : Analogous compounds have exhibited strong radical scavenging activity in various assays, suggesting that modifications in the benzaldehyde structure can enhance antioxidant efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Gene Regulation : As seen in antifungal studies, the compound may alter gene expression related to growth inhibition.
- Cell Cycle Disruption : In cancer cells, it may interfere with normal cell cycle progression leading to apoptosis.
- Radical Scavenging : The presence of functional groups allows for interaction with reactive oxygen species (ROS), mitigating oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
